Connexin mimetic peptide 40,37GAP26

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

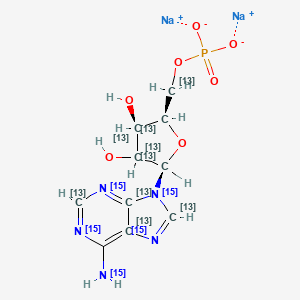

Connexin mimetic peptide 40,37GAP26 is a biologically active peptide that corresponds to the GAP26 domain of the extracellular loop of the major vascular connexins, specifically connexin 37 and connexin 40. This peptide is used to investigate the role of gap junctions in the spread of endothelial hyperpolarizations evoked by cyclopiazonic acid through the wall of the rodent iliac artery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Connexin mimetic peptide 40,37GAP26 is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The peptide is then subjected to rigorous purification and quality control processes to meet research-grade standards .

Análisis De Reacciones Químicas

Types of Reactions

Connexin mimetic peptide 40,37GAP26 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions used in biological research .

Common Reagents and Conditions

Fmoc-protected amino acids: Used in the SPPS process.

Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Cleavage reagents: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin.

Major Products

The major product of the synthesis is the this compound itself, which is then purified to remove any side products or incomplete sequences .

Aplicaciones Científicas De Investigación

Connexin mimetic peptide 40,37GAP26 is widely used in scientific research to study the role of gap junctions in various physiological and pathological processes. Some key applications include:

Cardiovascular research: Investigating the role of gap junctions in endothelial function and vascular health.

Neuroscience: Studying the impact of gap junctions on neuronal communication and brain function.

Cancer research: Exploring the role of gap junctions in tumor progression and metastasis.

Pharmacology: Developing potential therapeutic agents targeting gap junctions.

Mecanismo De Acción

Connexin mimetic peptide 40,37GAP26 exerts its effects by mimicking the extracellular loop domain of connexin 37 and connexin 40. It inhibits the formation of gap junctions, thereby blocking intercellular communication. This inhibition is particularly useful in studying the spread of endothelial hyperpolarizations and other gap junction-mediated processes .

Comparación Con Compuestos Similares

Connexin mimetic peptide 40,37GAP26 is unique in its specificity for connexin 37 and connexin 40. Similar compounds include:

Connexin mimetic peptide 40GAP27: Targets the second extracellular loop of connexin 40.

AAP10 peptide derivatives: Used for connexin antibody production and other research applications.

This compound stands out due to its precise targeting and inhibitory effects on gap junctions formed by connexin 37 and connexin 40 .

Propiedades

Fórmula molecular |

C70H105N19O19S |

|---|---|

Peso molecular |

1548.8 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C70H105N19O19S/c1-8-36(5)55(66(104)80-44(69(107)108)17-13-25-76-70(73)74)87-61(99)46(29-41-31-75-34-77-41)82-62(100)49(32-90)85-67(105)56(37(6)9-2)88-64(102)51-18-14-26-89(51)68(106)48(28-39-15-11-10-12-16-39)84-57(95)38(7)78-58(96)43(23-24-52(71)92)79-60(98)47(30-53(93)94)83-59(97)45(27-40-19-21-42(91)22-20-40)81-63(101)50(33-109)86-65(103)54(72)35(3)4/h10-12,15-16,19-22,31,34-38,43-51,54-56,90-91,109H,8-9,13-14,17-18,23-30,32-33,72H2,1-7H3,(H2,71,92)(H,75,77)(H,78,96)(H,79,98)(H,80,104)(H,81,101)(H,82,100)(H,83,97)(H,84,95)(H,85,105)(H,86,103)(H,87,99)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t36-,37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 |

Clave InChI |

QYJDAFAGZDGBGO-BWKSTGAASA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)